molecular formula C19H16ClNO2 B1335768 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid CAS No. 897560-12-2

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No. B1335768
M. Wt: 325.8 g/mol
InChI Key: XIEYMSBCBMFBSM-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, has been a subject of research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position. The quinoline core is fused with a benzene ring that carries an isopropyl group at the 4th position .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Physical And Chemical Properties Analysis

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The study of quinoline derivatives, including those similar to 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, has led to significant advancements in synthetic methodologies and understanding chemical properties. For example, a general synthesis approach for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate showcases the versatility and potential of quinoline compounds in medicinal chemistry due to their structural novelty and wide range of applications (Li, Wang, & Zou, 2017).

Medicinal Chemistry and Biological Activity

Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities, showing significant anticancer potential. The compounds exhibited promising activity against various carcinoma cell lines, with some surpassing the potency of standard drugs like doxorubicin. This indicates the potential of quinoline derivatives in designing novel anticancer therapies (Bhatt, Agrawal, & Patel, 2015).

Photophysical Properties

The photophysical properties of quinoline derivatives have been a subject of interest, particularly for applications in materials science. Studies on azole-quinoline-based fluorophores, for example, have highlighted their unique dual emissions and large Stokes' shift emission patterns. These properties are influenced by solvent polarity and offer insights into the development of new materials with tailored optical properties for applications such as sensing, imaging, and light-emitting devices (Padalkar & Sekar, 2014).

properties

IUPAC Name

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYMSBCBMFBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391241
Record name 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

CAS RN

897560-12-2
Record name 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897560-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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